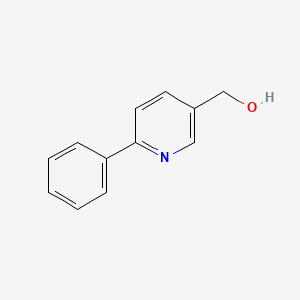

(6-Phenylpyridin-3-yl)methanol

描述

属性

IUPAC Name |

(6-phenylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXIVABOKBNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623938 | |

| Record name | (6-Phenylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-09-7 | |

| Record name | (6-Phenylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-phenylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reduction of 6-Phenylpyridine-3-carbaldehyde

A common laboratory synthesis involves the reduction of the corresponding aldehyde intermediate, 6-phenylpyridine-3-carbaldehyde, to the target alcohol:

- Step 1: Synthesis of 6-phenylpyridine-3-carbaldehyde by electrophilic substitution or cross-coupling methods.

- Step 2: Reduction of the aldehyde to (6-Phenylpyridin-3-yl)methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, ethanol, or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Atmosphere | Inert (nitrogen or argon) |

| Reducing agent | NaBH4 (mild), LiAlH4 (strong) |

| Reaction time | 1 to 4 hours |

This method is favored for its simplicity and relatively high yield, with careful temperature control to avoid over-reduction or side reactions.

Nucleophilic Aromatic Substitution (NAS)

Another approach involves nucleophilic substitution on a halogenated pyridine precursor:

- Starting from 3-chloro-6-phenylpyridine, reaction with a methanol derivative (e.g., sodium methoxide) under basic conditions leads to substitution of the chlorine with a hydroxymethyl group.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80–100°C |

| Base | Sodium methoxide (NaOMe) |

| Reaction time | Several hours (4–12 h) |

This method allows direct installation of the hydroxymethyl group but requires careful control to prevent side reactions and ensure regioselectivity.

Suzuki-Miyaura Cross-Coupling Followed by Reduction

- A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction introduces the phenyl group onto a pre-functionalized pyridine ring (e.g., 3-bromopyridine-6-carbaldehyde).

- The resulting biaryl aldehyde is then reduced to the alcohol.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Toluene, ethanol, or water mixture |

| Temperature | 80–110°C |

| Reaction time | 6–24 hours |

This route is advantageous for its modularity and ability to introduce diverse substituents.

Industrial Production Considerations

Industrial synthesis scales up the above methods with additional purification steps:

- Use of continuous flow reactors to improve heat and mass transfer.

- Automated crystallization and filtration to achieve high purity (>95%).

- Optimization of solvent recycling and waste minimization.

The reduction step often employs sodium borohydride due to its cost-effectiveness and safety profile on scale.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reduction of aldehyde | NaBH4 or LiAlH4, inert atmosphere, 0–25°C | Simple, high yield | Requires aldehyde precursor |

| Nucleophilic Aromatic Substitution | 3-chloro-6-phenylpyridine, NaOMe, DMSO, 80–100°C | Direct substitution | Requires halogenated precursor |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst, K2CO3, toluene/ethanol, 80–110°C | Modular, versatile | Multi-step, expensive catalysts |

| Asymmetric Hydrogenation (related compounds) | Ir catalyst, chiral ligand, H2 pressure, 0–100°C | High enantioselectivity | Complex catalyst system |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern; hydroxymethyl protons appear as singlets near δ 4.5–5.0 ppm.

- Mass Spectrometry: Confirms molecular weight (185.22 g/mol).

- X-ray Crystallography: Used to confirm molecular geometry and packing, especially important for derivatives.

- HPLC: Reverse-phase chromatography with C18 columns and methanol/water gradients ensures purity >95%.

化学反应分析

Types of Reactions

(6-Phenylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of (6-Phenylpyridin-3-yl)aldehyde or (6-Phenylpyridin-3-yl)carboxylic acid.

Reduction: Formation of (6-Phenylpyridin-3-yl)amine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Anticancer Activity

Recent studies have indicated that derivatives of (6-Phenylpyridin-3-yl)methanol exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human tumor cells, suggesting its potential as an anticancer agent .

Neurological Disorders

Research has highlighted the compound's ability to modulate enzyme activities and receptor functions, making it a candidate for therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its interactions with biological macromolecules are under investigation to elucidate specific mechanisms of action.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for synthesizing more complex molecules.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to carbonyl compounds | Potassium permanganate |

| Reduction | Formation of alcohols from carbonyls | Lithium aluminum hydride |

| Nucleophilic Substitution | Substitution reactions with nucleophiles | Various nucleophiles under basic conditions |

A study conducted on the biological activity of this compound derivatives evaluated their antioxidant properties using the DPPH assay. The results demonstrated that these compounds significantly reduced DPPH radical levels, indicating strong antioxidant activity .

Synthesis of Novel Derivatives

Another case study involved synthesizing novel derivatives of this compound through various reaction pathways. The derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing effectiveness comparable to standard antibiotics .

作用机制

The mechanism of action of (6-Phenylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl and pyridine rings can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Key Research Findings

- Synthetic Efficiency: The hydroxymethyl group in this compound facilitates high-yield amidation (92%) due to its nucleophilic -OH group .

- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -Br) lower the pyridine ring's electron density, enhancing reactivity in SNAr reactions .

- Biological Relevance: Phenyl-substituted pyridinemethanols are explored in anticancer drug synthesis, leveraging their ability to form hydrogen bonds with biological targets .

生物活性

(6-Phenylpyridin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. This configuration allows for various interactions with biological molecules, influencing its activity.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxymethyl group and engage in π-π stacking interactions via the aromatic rings. These interactions can modulate the activity of various biomolecules, including enzymes and receptors.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| This compound | 15.2 | In vitro assay |

| Trolox | 10.5 | Standard antioxidant |

| Ascorbic Acid | 12.0 | Standard antioxidant |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus cereus | 16 µg/mL |

Case Studies

- In Vitro Studies on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, revealing an IC50 value of 15.2 µM, indicating strong antioxidant potential compared to standard antioxidants like Trolox and ascorbic acid.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against several bacterial strains, showing significant inhibition of growth, particularly against Staphylococcus aureus with an MIC of 32 µg/mL.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its structure allows for modifications that could enhance efficacy or reduce toxicity.

Potential Therapeutic Uses

- Antioxidant Therapies : Its ability to neutralize free radicals positions it as a candidate for formulations aimed at oxidative stress-related conditions.

- Antimicrobial Agents : Given its efficacy against various pathogens, it may serve as a basis for new antimicrobial therapies.

常见问题

Q. What are the most reliable synthetic routes for (6-Phenylpyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing a pyridine ring with phenyl and hydroxymethyl groups. A common approach is nucleophilic aromatic substitution (NAS) using 3-chloro-6-phenylpyridine and a methanol derivative under basic conditions (e.g., NaOMe in DMSO at 80–100°C). Alternatively, Suzuki-Miyaura cross-coupling can introduce the phenyl group to a pre-functionalized pyridine scaffold. Yield optimization requires careful control of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity, and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions on the pyridine ring; the hydroxymethyl proton appears as a singlet near δ 4.5–5.0 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₁NO: 185.21 g/mol).

- X-ray Diffraction (XRD) : SHELX programs (e.g., SHELXL) resolve bond angles and crystal packing, essential for confirming stereoelectronic effects of the phenyl group .

- HPLC : Reverse-phase chromatography with UV detection assesses purity (>95%) using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can reaction pathways for this compound derivatives be optimized to minimize byproducts?

- Methodological Answer : Byproduct formation (e.g., over-oxidation to aldehydes) is mitigated by:

- Catalyst Screening : Pd-based catalysts with bulky ligands reduce undesired coupling.

- Temperature Gradients : Lower temperatures (50–60°C) suppress side reactions during NAS.

- Protecting Groups : Temporarily protecting the hydroxymethyl group with TBSCl prevents oxidation .

Q. How should researchers address contradictions in reported reactivity data for this compound analogs?

- Methodological Answer : Discrepancies in reactivity (e.g., conflicting oxidation rates) may arise from solvent polarity or measurement techniques. Resolve by:

- Standardizing Conditions : Replicate experiments under identical pH, temperature, and solvent (e.g., DMF vs. THF).

- Computational Validation : Density Functional Theory (DFT) models predict electronic effects of substituents (e.g., electron-withdrawing phenyl vs. methyl groups) .

Q. What computational tools predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs).

- QSAR Models : Correlate substituent properties (logP, Hammett constants) with observed IC₅₀ values. Fluorinated analogs often show enhanced binding due to hydrophobic interactions .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer : Challenges include poor crystal growth due to the flexible hydroxymethyl group. Solutions:

- Co-crystallization : Use rigid co-formers (e.g., dicarboxylic acids).

- SHELX Refinement : Adjust thermal parameters and H-atom constraints to resolve disorder .

Q. How are advanced chromatographic methods tailored for analyzing this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。